

(R)-3-Butene-1,2-diol CAS number and structure

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Compound of Interest

Compound Name: (R)-3-Butene-1,2-diol

CAS No.: 86106-09-4

Cat. No.: B1609236

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An In-Depth Technical Guide to **(R)-3-Butene-1,2-diol**: Synthesis, Characterization, and Application

Abstract

(R)-3-Butene-1,2-diol is a valuable and versatile C4 chiral building block in modern organic synthesis. Its unique structure, featuring both a primary and a secondary alcohol as well as a terminal alkene, offers multiple points for functionalization, making it a strategic synthon for the construction of complex, stereochemically defined molecules. This technical guide provides an in-depth analysis of **(R)-3-Butene-1,2-diol**, covering its chemical identity, spectroscopic properties, state-of-the-art enantioselective synthesis protocols, and significant applications, particularly in the development of chiral ligands for asymmetric catalysis relevant to the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chiral intermediate.

Chemical Identity and Core Properties

(R)-3-Butene-1,2-diol, also known as (R)-3,4-dihydroxy-1-butene, is the (R)-enantiomer of the butene-1,2-diol structure. The presence of a stereogenic center at the C2 position is fundamental to its utility in asymmetric synthesis.

Identifier	Data
IUPAC Name	(2R)-But-3-ene-1,2-diol
(R)-Enantiomer CAS	86106-09-4[1]
Racemic CAS	497-06-3[2][3][4][5]
Molecular Formula	C ₄ H ₈ O ₂ [1][4][5]
Molecular Weight	88.11 g/mol [1]
Appearance	Clear, colorless liquid[6]
SMILES	C=CCO
InChI Key	ITMIAZBRRZANGB-SSDOTTSWSA-N

The physical properties of the racemic mixture provide a close approximation for the pure enantiomer, with the exception of optical activity.

Physical Property	Value
Density	1.047 g/mL at 25 °C[6]
Boiling Point	195-196.5 °C[5][6]
Flash Point	100 °C (212 °F)
Solubility	Miscible in water and polar organic solvents

Chemical Structure

The structure of **(R)-3-Butene-1,2-diol** is defined by a four-carbon backbone with a hydroxyl group at C1, an (R)-configured hydroxyl group at the C2 chiral center, and a vinyl group.

Caption: 2D structure of **(R)-3-Butene-1,2-diol** with stereochemistry.

Spectroscopic Characterization

Definitive structural confirmation of **(R)-3-Butene-1,2-diol** is achieved through nuclear magnetic resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum

for the pure (R)-enantiomer is not readily accessible, the following estimated chemical shifts (in ppm, relative to TMS in CDCl₃) are based on spectral data for the racemic mixture and analysis of analogous structures.

¹H NMR Spectroscopy (Estimated):

- δ 5.8-6.0 ppm (m, 1H): Corresponds to the vinylic proton at C3 (-CH=CH₂). The multiplet arises from coupling to the C2 proton and the terminal C4 vinylic protons.
- δ 5.2-5.4 ppm (m, 2H): Represents the two terminal vinylic protons at C4 (=CH₂).
- δ 4.2-4.4 ppm (m, 1H): The proton attached to the chiral center at C2 (-CH(OH)-).
- δ 3.5-3.8 ppm (m, 2H): The two diastereotopic protons of the primary alcohol methylene group at C1 (-CH₂OH).
- δ 2.5-3.5 ppm (br s, 2H): The two hydroxyl protons (-OH). The chemical shift and appearance of these peaks are highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Estimated):

- δ ~138 ppm: Vinylic carbon at C3 (-CH=CH₂).
- δ ~116 ppm: Terminal vinylic carbon at C4 (=CH₂).
- δ ~74 ppm: Carbon of the secondary alcohol at the C2 chiral center (-CH(OH)-).
- δ ~66 ppm: Carbon of the primary alcohol at C1 (-CH₂OH).

Principles of Enantioselective Synthesis

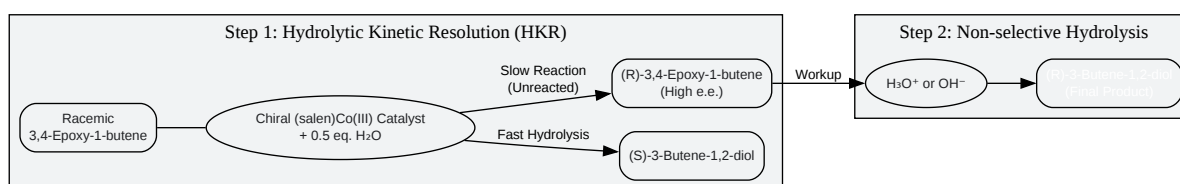
The generation of enantiomerically pure **(R)-3-Butene-1,2-diol** is of paramount importance. Direct asymmetric synthesis is often challenging. Therefore, the most robust and scalable strategies rely on the kinetic resolution of a racemic precursor. The dominant methodology is the Hydrolytic Kinetic Resolution (HKR) of racemic 3,4-epoxy-1-butene.

Causality Behind the Method: HKR employs a chiral catalyst system, typically a chiral (salen)Co(III) complex, to selectively catalyze the hydrolysis of one enantiomer of the epoxide

faster than the other. In this case, the (S)-epoxide is preferentially hydrolyzed to yield (S)-3-butene-1,2-diol, leaving the unreacted (R)-3,4-epoxy-1-butene in high enantiomeric excess. This enantioenriched (R)-epoxide can then be isolated and hydrolyzed under non-selective acidic or basic conditions to yield the target **(R)-3-Butene-1,2-diol** with high enantiopurity. This two-step process is highly efficient because it allows for the separation of enantiomers based on differential reaction rates, a principle that is often more practical on a large scale than chiral chromatography.

Key Synthetic Workflow: Hydrolytic Kinetic Resolution

The overall transformation from racemic epoxide to the final chiral diol is a self-validating system. The enantiomeric excess (e.e.) of the final product is directly correlated to the efficiency of the catalytic resolution step.



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Caption: Workflow for the synthesis of **(R)-3-Butene-1,2-diol** via HKR.

Experimental Protocol: Representative Synthesis of (R)-3-Butene-1,2-diol

This protocol is a representative procedure based on established literature methods for hydrolytic kinetic resolution.

Step 1: Hydrolytic Kinetic Resolution of (\pm)-3,4-Epoxy-1-butene

- **Catalyst Activation:** To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the chiral (R,R)-(salen)Co(II) catalyst (0.2-2.0 mol%).
- **Oxidation:** Add glacial acetic acid (2 equivalents relative to Co) in toluene and stir the mixture in the presence of air for 1 hour until a color change from orange to dark brown-red indicates the formation of the active (salen)Co(III) complex.
- **Reaction Setup:** Remove the solvent under reduced pressure. To the activated catalyst, add racemic 3,4-epoxy-1-butene (1.0 equivalent).
- **Hydrolysis:** Cool the mixture to 0 °C and add water (0.5 equivalents) dropwise over 30 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide. The reaction is typically stopped at ~55% conversion to achieve >98% e.e. for the unreacted epoxide.
- **Isolation:** Once the desired conversion is reached, distill the reaction mixture under reduced pressure to isolate the volatile, enantioenriched (R)-3,4-epoxy-1-butene.

Step 2: Hydrolysis of (R)-3,4-Epoxy-1-butene

- **Reaction Setup:** To a solution of the enantioenriched (R)-3,4-epoxy-1-butene in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v), add a catalytic amount of dilute sulfuric acid.
- **Hydrolysis:** Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates complete consumption of the starting epoxide.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure **(R)-3-Butene-1,2-diol**.

Applications in Asymmetric Synthesis for Drug Development

Role as a C4 Chiral Synthons

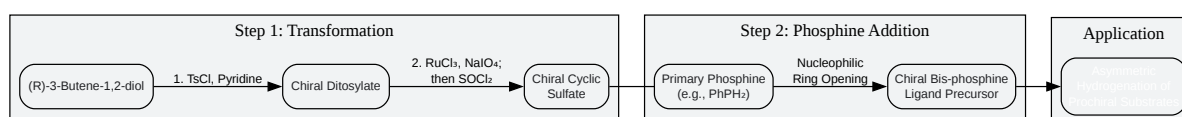
(R)-3-Butene-1,2-diol is a powerful intermediate because its functional groups can be manipulated selectively.

- **Diol Protection:** The 1,2-diol can be protected, for example, as an acetonide, allowing for reactions at the vinyl group.
- **Oxidation/Reduction:** The primary and secondary alcohols can be selectively oxidized.
- **Alkene Functionalization:** The terminal double bond can undergo a variety of transformations, including ozonolysis, epoxidation, dihydroxylation, or cross-metathesis.

This multifunctionality makes it a key starting material for synthesizing fragments of larger, biologically active molecules, where the stereochemistry at C2 is crucial for efficacy.

Application Example: Synthesis of Chiral Phospholane Ligands

While direct incorporation into an approved drug's final structure is not widely published, a critical application for drug development professionals is its use in synthesizing chiral ligands for asymmetric catalysis. Chiral phospholane ligands, such as DuPHOS, are renowned for their effectiveness in asymmetric hydrogenations to create other chiral molecules, including pharmaceutical intermediates. **(R)-3-Butene-1,2-diol** serves as a key starting material for the chiral backbone of these ligands.



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Caption: Synthesis of chiral phospholane ligands from **(R)-3-butene-1,2-diol**.

In this workflow, the diol is converted into a derivative with two good leaving groups, such as a cyclic sulfate or a ditosylate. Subsequent reaction with a primary phosphine source leads to a double nucleophilic substitution, forming the chiral phospholane ring system that is the core of many highly effective ligands used in the synthesis of chiral drugs.

Safety and Handling

(R)-3-Butene-1,2-diol is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-3-Butene-1,2-diol is a cornerstone chiral building block whose value is derived from its stereochemical purity and versatile functionality. The development of robust, scalable enantioselective syntheses, primarily through the hydrolytic kinetic resolution of its parent epoxide, has made this synthon readily available for complex chemical synthesis. For researchers and professionals in drug development, its primary utility lies not only in its potential for direct incorporation into target molecules but also in its critical role as a precursor to powerful chiral ligands that enable a broad range of asymmetric transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel, stereochemically pure chemical entities.

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